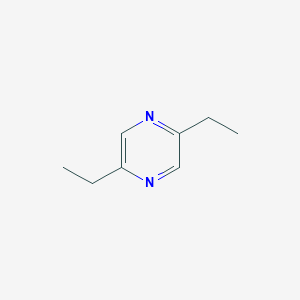

2,5-Diethylpyrazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-diethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-10-8(4-2)6-9-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVOLMBVDCRBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=N1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157511 | |

| Record name | Pyrazine, 2,5-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

187.00 to 189.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Diethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13238-84-1 | |

| Record name | 2,5-Diethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13238-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2,5-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013238841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,5-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Diethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Strategies and Methodological Advancements for 2,5 Diethylpyrazine and Its Analogues

Chemical Synthesis Pathways and Approaches

The synthesis of pyrazine (B50134) derivatives, including 2,5-diethylpyrazine, is a significant area of research due to their presence in pharmaceuticals, flavor compounds, and functional materials. rsc.orgresearchgate.net Methodologies for constructing the pyrazine core and introducing substituents are continually being refined to improve efficiency, selectivity, and substrate scope. These strategies primarily involve catalytic methods for ring formation and functionalization techniques for introducing desired alkyl or other groups onto the pyrazine scaffold.

Catalytic Methods for Pyrazine Ring Formation

The formation of the pyrazine ring is a critical step in the synthesis of this compound and its analogues. Catalytic methods offer efficient and selective routes to these heterocyclic compounds.

Gold-Catalyzed Cascade Cyclization Sequences for Pyrazine Derivatives

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. beilstein-journals.orgorganic-chemistry.org Gold(I) complexes, in particular, are effective in catalyzing cascade reactions that can build multiple rings and stereocenters in a single operation. beilstein-journals.orgacs.org While direct gold-catalyzed synthesis of this compound is not prominently documented, the principles of gold-catalyzed cascade cyclizations are applicable to the synthesis of various functionalized pyrazine derivatives. These reactions often proceed through intermediates that can be further elaborated to yield the desired pyrazine structures. For instance, gold-catalyzed cyclizations of diynamides and enynes have been developed to produce a variety of polycyclic aromatic heterocycles. beilstein-journals.orgacs.org

A notable example of gold's catalytic prowess is in the synthesis of substituted pyrroles via a cascade reaction involving the addition of a gold-acetylide to an acetal, followed by a 5-endo-dig cyclization and aromatization. organic-chemistry.org This type of transformation highlights the potential for developing analogous strategies for pyrazine synthesis. Gold(I)-catalyzed arylation of the pyrazine ring has also been reported, demonstrating its utility in functionalizing the pre-formed heterocycle, although it can sometimes result in low yields due to competing hydrodebromination reactions. rsc.org

Heterogeneous Gas-Solid Catalysis for Alkylpyrazine Production

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemical production due to the ease of catalyst separation and reuse. wikipedia.orgresearchgate.net In the context of alkylpyrazine synthesis, gas-solid catalysis is particularly relevant. google.com This method typically involves passing gaseous reactants over a solid catalyst at elevated temperatures. libretexts.orgmdpi.com

For the production of 2,5-dimethylpyrazine (B89654), a close analogue of this compound, gas-solid catalysis using isopropanolamine as a raw material has been explored. google.com The choice of catalyst is crucial for achieving high yield and selectivity. Various catalyst systems have been investigated, with a NiO/CuO/Al₂O₃/ZnO composite catalyst showing promise by enabling the reaction at lower temperatures (240–350 °C). google.com This approach offers a continuous process for the synthesis of symmetrical alkylpyrazines. The reaction proceeds through the dehydrogenation of the amino alcohol, followed by dimerization and subsequent cyclization and oxidation to form the pyrazine ring.

Manganese pincer complexes have also been utilized as catalysts for the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazine derivatives. nih.govacs.org This method is atom-economical, producing only water and hydrogen gas as byproducts. acs.org

Construction of Substituted this compound Systems

Once the pyrazine ring is formed, or concurrently with its formation, various substituents can be introduced. Cross-coupling reactions and the synthesis of reactive intermediates like N-oxides are key strategies for accessing functionalized pyrazines.

Functionalization via Cross-Coupling Reactions (e.g., Sonogashira Methodologies for Diethynylpyrazine Derivatives)

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds in modern organic synthesis. rsc.orgresearchgate.net The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a powerful method for introducing alkynyl groups onto a pyrazine core. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org

The Sonogashira reaction has been used to synthesize diethynylpyrazine derivatives, which are valuable precursors for more complex structures. researchgate.net For example, 2,3-dicyano-5,6-dichloropyrazine can undergo a double Sonogashira coupling to install two ethynyl (B1212043) groups. researchgate.net These diethynylpyrazines can then be further functionalized. While the direct Sonogashira coupling to form this compound is not a standard approach, the methodology is crucial for creating pyrazine-containing materials with extended π-systems. researchgate.net

Other cross-coupling reactions, such as the Suzuki and Stille reactions, are also widely used to functionalize halopyrazines. rsc.org The Suzuki coupling, for instance, has been employed to synthesize 2,5-diarylpyrazines from 2,5-dibromopyrazines. rsc.org

| Coupling Reaction | Catalyst System (Typical) | Substrates | Product Type |

| Sonogashira | Pd catalyst, Cu(I) cocatalyst | Terminal alkyne, Aryl/vinyl halide | Alkynyl-substituted pyrazine |

| Suzuki | Pd(PPh₃)₄ | Arylboronic acid, Halopyrazine | Aryl-substituted pyrazine |

| Stille | Pd catalyst | Organostannane, Halopyrazine | Substituted pyrazine |

Synthesis of Pyrazine N-Oxide Derivatives relevant to this compound

Pyrazine N-oxides are versatile intermediates in pyrazine chemistry. nih.gov The N-oxide group activates the pyrazine ring, facilitating nucleophilic substitution reactions and enabling functionalization at positions that are otherwise unreactive. nih.govresearchgate.net

The synthesis of 2,5-dimethylpyrazine 1,4-dioxide, an analogue of the corresponding diethyl derivative, can be achieved by treating 2,5-dimethylpyrazine with hydrogen peroxide in acetic acid. iucr.org The resulting N-oxide can then be used in subsequent reactions. For example, reaction with acid chlorides like phosphorus oxychloride can lead to chlorination of the methyl groups and/or the pyrazine nucleus, although yields can be low. jst.go.jp

Derivatization with Complex Molecular Architectures (e.g., Aryleneethynyl, Pyrene (B120774)/Sugar Moieties in Pyrazine Analogues)

The core pyrazine structure can be functionalized with complex moieties to create advanced materials with tailored optoelectronic properties. researchgate.netcore.ac.uk These strategies typically involve the functionalization of a pre-existing 1,4-diazine ring, which offers greater versatility than constructing the ring from scratch. core.ac.uk

Aryleneethynyl Derivatives: A series of 2,5-di(aryleneethynyl)pyrazine derivatives has been synthesized through a two-fold Sonogashira coupling reaction. researchgate.net This involves reacting a di-halogenated pyrazine, such as 2,5-dibromo-3,6-dimethylpyrazine, with various ethynylarenes. researchgate.net The reactions are typically carried out using a palladium catalyst system [e.g., Pd(PPh₃)₂Cl₂] with a copper(I) iodide co-catalyst in the presence of a base like triethylamine. researchgate.net These modifications are pursued to develop new materials for applications such as the emitting layer or electron-transport, hole-blocking (ETHB) layers in organic light-emitting diodes (OLEDs). researchgate.net Quantum chemical calculations have shown that incorporating the pyrazine ring lowers the HOMO-LUMO gap compared to analogous benzene (B151609) structures, influencing the material's electronic properties. researchgate.net

Pyrene Moieties: Pyrene-fused pyrazine analogues have been synthesized to create novel chromophores with red to near-infrared (NIR) photoluminescence. rsc.org A common synthetic route involves the cyclocondensation of a pyrene diketone with a diamine, such as 2,3-diamino-5,6-dicyanopyrazine. rsc.org This method has been used to produce pyrene-fused tetracenes in good yields. rsc.org The introduction of bulky groups, like t-butyl, is often necessary to enhance the solubility of these large, planar molecules. rsc.org The resulting compounds exhibit optoelectronic properties that are highly dependent on the degree of conjugation and the specific architecture of the fused rings. rsc.org

Sugar Moieties: Pyrazine and its analogues have been derivatized with sugar units, primarily in the pursuit of novel nucleoside analogues with potential therapeutic activity. nih.govnih.gov One synthetic approach involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound derived from a sugar. nih.gov For example, pyrazinones have been synthesized from sugars like glyceraldehyde or ribose by reacting them with amino acid amides such as glycine (B1666218) amide. nih.gov Another strategy involves multi-step chemical modifications starting from a common sugar like α-d-glucose to produce various sugar and nucleoside derivatives. nih.gov

Interactive Table: Synthesis of Complex Pyrazine Analogues Click on the headers to sort the data.

| Product Type | Synthetic Method | Key Precursors | Catalyst/Reagents | Reported Yield | Reference |

| 2,5-Di(phenylethynyl)-3,6-dimethylpyrazine | Sonogashira Coupling | 2,5-Dibromo-3,6-dimethylpyrazine, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, NEt₃, THF | 23–41% | researchgate.net |

| Pyrene-fused Tetracene | Cyclocondensation | Pyrene diketone, 2,3-Diamino-5,6-dicyanopyrazine | Not specified | 66% | rsc.org |

| Pyrazinone-Sugar Analogue | Condensation | Ribose, Glycine amide | Not specified | Not specified | nih.gov |

Biogenic and Food Chemistry Formation Mechanisms of Alkylpyrazines (Highly relevant to this compound)

Alkylpyrazines, including this compound, are significant flavor and aroma compounds that are formed through two primary routes: microbial biosynthesis and the Maillard reaction during thermal food processing. mdpi.comasm.org

Microbial Biosynthesis Pathways

Certain microorganisms, notably species of Bacillus, are capable of producing alkylpyrazines under ambient conditions. asm.orgnih.gov This biological route is an environmentally friendly alternative to chemical synthesis. mdpi.com

A key biosynthetic pathway for the formation of 2,5-dimethylpyrazine (2,5-DMP), a close analogue of this compound, has been extensively studied in Bacillus subtilis. asm.orgnih.gov This metabolic route is dependent on the amino acid L-threonine as the primary precursor. researchgate.netmdpi.comnih.gov

The pathway initiates with the oxidation of L-threonine, a reaction catalyzed by the NAD⁺-dependent enzyme L-threonine-3-dehydrogenase (TDH). asm.orgnih.govbiorxiv.org This enzymatic step produces L-2-amino-acetoacetate, an unstable intermediate that subsequently undergoes spontaneous, non-enzymatic decarboxylation to yield aminoacetone. asm.orgnih.gov The final step involves the condensation of two aminoacetone molecules, which dimerize and oxidize to form the stable 2,5-DMP ring. asm.orgnih.govsemanticscholar.org This pathway has also been successfully reconstructed in engineered Escherichia coli strains to enable microbial production of 2,5-DMP from glucose. nih.govacs.org While L-threonine is a known precursor for dimethylpyrazines, other amino acids like L-serine can give rise to ethyl- and methylpyrazines. mdpi.com

To improve the efficiency of microbial pyrazine production, various metabolic engineering strategies have been employed. nih.govnih.gov These efforts aim to increase the yield and titer by optimizing precursor availability and redirecting metabolic flux. asm.orgacs.org

Key Metabolic Engineering Strategies:

Inactivation of Competing Pathways: In B. subtilis, the gene for 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) has been a primary target. asm.orgnih.gov The KBL enzyme catalyzes the cleavage of L-2-amino-acetoacetate, diverting this key intermediate away from the pyrazine synthesis pathway. asm.orgnih.gov Inactivating the KBL gene has been shown to significantly enhance the production of 2,5-DMP, with one study reporting an increase in the carbon recovery rate from 1.7% to 17%. asm.org

Pathway Reconstruction and Optimization in E. coli: Scientists have developed high-yield E. coli strains by introducing the 2,5-DMP biosynthesis pathway. nih.govacs.org Further enhancements were achieved by:

Improving the availability of the essential cofactor NAD⁺. acs.org

Boosting the intracellular supply of the precursor L-threonine. acs.org

Balancing the expression of the key enzyme L-threonine-3-dehydrogenase (tdh) and modifying the L-threonine transport system. acs.org These combined strategies resulted in an engineered strain capable of producing 3.1 g/L of 2,5-DMP from glucose, the highest fermentative titer reported to date. acs.org

Precursor Feeding: The addition of precursors to the culture medium, such as L-threonine for 2,5-dimethylpyrazine, is a straightforward method to stimulate production in wild-type or engineered strains. nih.gov

Interactive Table: Metabolic Engineering for Alkylpyrazine Production Click on the headers to sort the data.

| Organism | Strategy | Target Gene/Pathway | Outcome | Reference |

| Bacillus subtilis | Block competing pathway | Inactivation of kbl (2-amino-3-ketobutyrate CoA ligase) | Increased 2,5-DMP production (from 0.36 mM to 2.82 mM) | asm.org |

| Escherichia coli | Pathway construction & optimization | Introduction of tdh, enhancement of NAD⁺ and L-threonine supply | High-titer production of 2,5-DMP (3.1 g/L) from glucose | acs.org |

| Bacillus subtilis | Precursor feeding | Addition of L-threonine to medium | Stimulated production of 2,5-DMP | nih.gov |

The microbial synthesis of alkylpyrazines from L-threonine is a clear example of a pathway that combines both enzymatic catalysis and spontaneous chemical reactions. asm.orgmdpi.com

Enzymatic Step: The single, crucial enzymatic reaction is the initial conversion of L-threonine to L-2-amino-acetoacetate. This oxidation is catalyzed by L-threonine-3-dehydrogenase (TDH). asm.orgnih.gov This step is rate-limiting and requires the cofactor NAD⁺. biorxiv.org

Non-Enzymatic Steps: Following the initial enzymatic conversion, the remainder of the pathway proceeds spontaneously without direct enzymatic control. asm.orgresearchgate.net These steps are:

Decarboxylation: The product of the TDH reaction, L-2-amino-acetoacetate, is inherently unstable and rapidly loses a carboxyl group to form aminoacetone. asm.orgnih.gov

Condensation and Oxidation: Two molecules of aminoacetone condense to form an intermediate, 3,6-dihydro-2,5-DMP. This intermediate is then spontaneously oxidized to the final, stable aromatic compound, 2,5-dimethylpyrazine. This final conversion is known to be a pH-dependent reaction. asm.orgnih.gov

Metabolic Engineering for Enhanced Alkylpyrazine Biosynthesis.

Formation in Maillard Reaction Systems

The Maillard reaction is a primary source of alkylpyrazines in thermally processed foods, contributing to the characteristic roasted, nutty, and baked aromas. mdpi.comresearchgate.net Unlike microbial synthesis, this is a non-enzymatic process that occurs at high temperatures, typically above 100°C. asm.org

The formation mechanism involves a complex series of reactions between amino acids and reducing sugars. mdpi.com A widely accepted pathway for pyrazine formation is through the Strecker degradation of an amino acid. asm.org This process involves the reaction of an amino acid with an α-dicarbonyl compound (formed from the degradation of sugars) to generate an α-aminocarbonyl intermediate. asm.orgresearchgate.net Two of these α-aminocarbonyl molecules can then condense to form a dihydropyrazine (B8608421) ring, which subsequently undergoes oxidation to yield the stable alkylpyrazine. researchgate.net

The specific type of pyrazine formed is highly dependent on the precursor amino acids. mdpi.comnih.gov For instance, L-threonine is a known precursor for 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, and 2-ethyl-3,5-dimethylpyrazine, whereas L-serine can yield ethylpyrazine and methylpyrazine. mdpi.com Reaction conditions such as temperature, pH, and the structural nature of the precursor peptides significantly influence the final profile and quantity of the pyrazines produced. nih.govtandfonline.com

Mechanistic Investigations of Alkylpyrazine Generation from Amino Acids and Carbonyl Compounds

The generation of alkylpyrazines is predominantly a result of the Maillard reaction, which involves a series of intricate chemical pathways. The reaction is initiated between the amino group of a free amino acid (FAA), peptide, or protein and a carbonyl compound, typically a reducing sugar. mdpi.comnih.gov

A crucial step in this process is the Strecker degradation, which involves the interaction of an amino acid with α-dicarbonyl compounds formed during the intermediate stages of the Maillard reaction. mdpi.comsci-hub.se This degradation leads to the deamination and decarboxylation of the amino acid, producing Strecker aldehydes and α-aminoketones. mdpi.comsci-hub.se The condensation of two α-aminoketone molecules forms an intermediate dihydropyrazine. researchgate.net This unstable intermediate is then oxidized to create the stable aromatic pyrazine ring. researchgate.net

The specific substitution pattern of the resulting alkylpyrazine is determined by the structure of the precursor amino acids and the reacting carbonyl compounds. For instance, the formation of diethyl-substituted pyrazines, such as 2,3-diethyl-5-methylpyrazine (B150936), necessitates dicarbonyl compounds with longer carbon chains as starting materials. sci-hub.se These complex dicarbonyls can be synthesized through the chain elongation of smaller dicarbonyls, a process that can be assisted by amino acids. sci-hub.se

Another recognized pathway involves the reaction of ammonia (B1221849), which can be released from amino acids, with acyloins (α-hydroxy ketones) derived from sugar degradation. sci-hub.senih.gov This pathway can co-exist with the Strecker degradation route. sci-hub.se Furthermore, certain amino acids can generate pyrazines through alternative mechanisms. L-threonine, for example, can be dehydrogenated to L-2-amino-acetoacetate, which then decarboxylates to form aminoacetone. asm.org Two molecules of aminoacetone can then condense and dehydrogenate to form 2,5-dimethylpyrazine, illustrating a pathway that does not strictly require a carbohydrate source. nih.govasm.org

Table 1: Key Mechanistic Pathways in Alkylpyrazine Formation

| Pathway | Precursors | Key Intermediates | Resulting Products |

| Strecker Degradation | Amino Acids + α-Dicarbonyls | α-Aminoketones, Strecker Aldehydes, Dihydropyrazines | Substituted Alkylpyrazines |

| Acyloin Condensation | Ammonia + Acyloins (α-Hydroxy Ketones) | α-Amino Carbonyls | Alkylpyrazines (e.g., Tetramethylpyrazine) |

| Amino Acid Self-Condensation | Hydroxyl Amino Acids (e.g., Threonine) | L-2-amino-acetoacetate, Aminoacetone | Alkylpyrazines (e.g., 2,5-Dimethylpyrazine) |

Influence of Precursor Peptides and Amino Acid Sequences on Pyrazine Profile

While research has historically focused on free amino acids, there is substantial evidence that peptides (short chains of amino acids) are highly significant precursors in pyrazine formation. acs.orgnih.gov In many model systems, peptides have been shown to generate a higher quantity and variety of pyrazines compared to their constituent free amino acids. nih.govsci-hub.se Short-chain peptides, particularly those with a molecular weight between 1.2 and 3.0 kDa, can significantly promote pyrazine formation. rsc.orgrsc.org

The sequence of amino acids within the peptide is also a critical factor. nih.gov In studies using lysine-containing dipeptides, the nature of the adjacent amino acid and its position influenced the total pyrazine content. For example, in dipeptides where lysine (B10760008) was at the C-terminus, the total pyrazine content followed the order of Arg-Lys > His-Lys. nih.govresearchgate.net When lysine was at the N-terminus, the order was Lys-His > Lys-Arg. nih.govresearchgate.net This demonstrates that the specific chemical environment created by the neighboring amino acid affects the reaction pathways. nih.gov

The mechanism of pyrazine formation from peptides differs from that of free amino acids. Peptides lack a free carboxyl group at their α-carbon, which prevents them from undergoing the classic Strecker degradation. researchgate.net It is proposed that peptides react with α-dicarbonyl compounds to form a complex α-ketoamide, which then reacts further with an α-aminoketone to generate pyrazines. researchgate.netmdpi.com

Table 2: Influence of Peptide Structure on Pyrazine Formation

| Precursor Type | N-Terminal Amino Acid | Observation | Key Pyrazines Formed |

| Dipeptides/Tripeptides | Glycine, Alanine, Serine | High production of alkylpyrazines | 2,5(6)-Dimethylpyrazine, Trimethylpyrazine |

| Dipeptides/Tripeptides | Proline, Valine, Leucine | Low production of alkylpyrazines | Lower yields of substituted pyrazines |

| Lysine Dipeptides | Arginine (Arg-Lys) | Higher total pyrazine yield than His-Lys | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine (B81540) |

| Lysine Dipeptides | Histidine (His-Lys) | Lower total pyrazine yield than Arg-Lys | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine |

Kinetic Modeling of Pyrazine Formation in Food Matrices

Kinetic modeling is a powerful tool used to mathematically describe the rate of chemical reactions, providing valuable insights into the formation of flavor compounds like this compound in food systems. sci-hub.se By determining kinetic parameters such as reaction order, rate constants, and activation energy (Ea), it becomes possible to predict and control the generation of pyrazines during food processing. researchgate.netresearchgate.net

Studies have employed various kinetic models to describe pyrazine formation. In a solid model system containing starch, lysine, and glucose heated between 80 and 120 °C, the formation of 2,5-dimethylpyrazine and 2-methylpyrazine (B48319) was found to follow a first-order reaction model. acs.orgacs.org The activation energy for both compounds was determined to be 13.5 kcal/mol, suggesting that their production was controlled by the same rate-limiting step under these conditions. acs.orgacs.org In other model systems, the formation of certain pyrazines has been described by pseudo-zero-order kinetics. researchgate.net

The kinetic parameters are highly dependent on the specific reaction conditions, including the composition of the food matrix, temperature, pH, and water activity. researchgate.net Activation energies reported for pyrazine formation vary widely across different studies, reflecting the complexity of the Maillard reaction. For instance, in an arginine-glucose system, activation energies ranged from 19.5 ± 4.1 kcal/mol for unsubstituted pyrazine to 29.0 ± 3.8 kcal/mol for a cyclopentapyrazine derivative. researchgate.net Other reports cite Ea values ranging from 56.5 to 124 kJ/mol under different conditions. researchgate.net

Temperature and time are consistently identified as critical parameters influencing pyrazine generation. rsc.org Generally, the rate of pyrazine formation increases with higher temperatures, as elevated temperatures promote the reaction rates between sugars and amino groups. nih.govmdpi.com Kinetic models that accurately describe the temporal dynamics of flavor compound formation are essential for optimizing industrial processes to achieve a consistent and desirable aroma profile. researchgate.netmdpi.com

Table 3: Examples of Kinetic Parameters for Pyrazine Formation

| Pyrazine Compound | Model System | Reaction Order | Activation Energy (Ea) |

| 2,5-Dimethylpyrazine | Starch/Lysine/Glucose | First-order | 13.5 kcal/mol |

| 2-Methylpyrazine | Starch/Lysine/Glucose | First-order | 13.5 kcal/mol |

| Pyrazine | Arginine/Glucose | Pseudo-zero-order | 19.5 ± 4.1 kcal/mol |

| 2-Methylpyrazine | Arginine/Glucose | Pseudo-zero-order | 24.8 ± 8.7 kcal/mol |

| 2,6-Dimethylpyrazine | Arginine/Glucose | Pseudo-zero-order | 20.8 ± 4.7 kcal/mol |

Structure Activity Relationships Sar and Computational Studies of 2,5 Diethylpyrazine and Its Structural Analogues

Quantitative and Qualitative SAR Analyses of Alkylpyrazine Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a compound. wikipedia.org

Correlation of Alkyl Substituent Characteristics with Biological Responses

The position of the branching point in alkyl chains is also a critical determinant of biological activity. researchgate.net Research on organic semiconductors has shown that altering the branching point can lead to dramatic differences in molecular packing and, consequently, charge transport mobility. researchgate.net This principle extends to the interaction of pyrazines with biological receptors. For example, in the case of the odorant receptor OR5K1, the presence and specific positioning of aliphatic chains on the pyrazine (B50134) moiety are crucial for its activation. biorxiv.org The receptor is not activated by pyrazine alone, highlighting the importance of the alkyl substituents. biorxiv.org The most potent agonist for this receptor is 2,3-diethyl-5-methylpyrazine (B150936), and molecules with shorter or absent aliphatic chains show reduced activity. biorxiv.org

The following table illustrates the impact of alkyl substituents on the activity of compounds targeting the OR5K1 receptor.

| Compound | Structure | EC50 (µM) |

| 2,3-diethyl-5-methylpyrazine | 10.29 | |

| 2-ethyl-3,5(6)-dimethylpyrazine | 21.18 |

This table demonstrates that the arrangement and size of alkyl groups significantly influence the biological response. biorxiv.org

Furthermore, the hydrophobicity of the molecule, often quantified by the partition coefficient (logP), is influenced by the alkyl substituents and is a key descriptor in SAR studies. researchgate.net The size and shape of the substituents also contribute to steric effects, which can either hinder or enhance the binding of the molecule to its target. vulcanchem.com

Stereoelectronic Effects on Pyrazine-Target Interactions

Stereoelectronic effects, which encompass the influence of orbital overlap and electron distribution on molecular geometry and reactivity, are fundamental to understanding how pyrazines interact with their biological targets. mdpi.combasna.ir The orientation of lone pairs of electrons on the nitrogen atoms of the pyrazine ring can significantly affect binding affinities. mdpi.com For example, the unfavorable orientation of lone pairs in certain aza-crown ethers leads to weaker than expected ion binding. mdpi.com

The electronic nature of substituents on the pyrazine ring can modulate the electron density of the ring system, thereby influencing its interaction with target molecules. Electron-withdrawing groups, for instance, can enhance the electrophilicity of the pyrazine ring, making it more susceptible to certain interactions. Conversely, electron-donating groups can increase the electron density.

Advanced Computational Chemistry Approaches

Advanced computational chemistry methods provide powerful tools for elucidating the structural and electronic properties of pyrazine derivatives and predicting their interactions with biological targets.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations can provide valuable insights into the optimized geometries, electronic properties, and spectroscopic characteristics of pyrazine derivatives. bendola.comunibas.it These calculations are instrumental in understanding the distribution of electron density, which is key to predicting sites of electrophilic and nucleophilic attack. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters that help in determining the chemical stability and reactivity of a molecule. mdpi.com The HOMO-LUMO energy gap is a critical factor; a smaller gap generally implies higher reactivity and easier charge transfer. bendola.commdpi.com For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations revealed that the HOMO-LUMO energy gap varied depending on the substituent, indicating differing levels of stability and reactivity. mdpi.com

Quantum chemical calculations are also employed to predict vibrational spectra (IR and Raman), which can be compared with experimental data to validate the computed structures. researchgate.net Furthermore, these methods can be used to calculate various reactivity descriptors, such as electron affinity, ionization potential, and chemical hardness, providing a comprehensive understanding of the molecule's chemical behavior. mdpi.com

The following table presents calculated electronic properties for a selection of pyrazine derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4a | -6.81 | -1.88 | 4.93 |

| 4i | -6.53 | -2.32 | 4.21 |

This table, derived from DFT calculations, shows how different substituents (as in compounds 4a and 4i) can alter the electronic properties of pyrazine analogs. mdpi.com

Molecular Docking and Predictive Modeling for Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is extensively used to study the interaction between pyrazine derivatives and their biological receptors. aimspress.comresearchgate.net By simulating the binding process, molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. aimspress.com

For example, in a study of pyridopyrazine derivatives as histamine (B1213489) H4 receptor antagonists, molecular docking revealed potent binding interactions, primarily through hydrophobic and hydrogen-bonding interactions. aimspress.com The binding affinity, often expressed as a docking score or binding energy, can be used to rank potential drug candidates. mdpi.compkheartjournal.com

Predictive modeling, often in the form of QSAR models, complements molecular docking by establishing a quantitative relationship between the structural features of a series of compounds and their biological activity. aimspress.comaimspress.com These models can then be used to predict the activity of new, unsynthesized compounds. Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are employed to build these models. aimspress.com A successful QSAR model is characterized by high predictive accuracy, often evaluated by parameters like the coefficient of determination (R²) and the root mean square error (RMSE). aimspress.com

The table below shows the results of a molecular docking study of Allium sativum phytoconstituents with Epidermal Growth Factor Receptor (EGFR).

| Compound | Binding Affinity (kcal/mol) |

| Allixin | -5.9 |

| Carvacrol | -5.8 |

| Alliin | -4.6 |

| S-allyl-cysteine | -4.2 |

| 2,6-Dimethylpyrazine | -4.2 |

This table illustrates the binding affinities of various compounds, including a pyrazine derivative, with a specific biological target, as determined by molecular docking. pkheartjournal.com

Application of Chemoinformatics in Pyrazine SAR

Chemoinformatics encompasses the use of computational and informational techniques to solve problems in the field of chemistry. mdpi.comnih.gov In the context of pyrazine SAR, chemoinformatics plays a crucial role in managing and analyzing large datasets of chemical structures and biological activities. cuni.czresearchgate.net It provides the tools necessary for developing QSAR models, performing virtual screening of compound libraries, and identifying promising lead compounds. nih.govnih.gov

Chemoinformatics methods enable the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of molecules. researchgate.net These descriptors, which can include electronic, steric, and hydrophobic parameters, form the basis of QSAR models. researchgate.net The field also aids in understanding chemical diversity within a set of compounds and in designing new molecules with desired properties. nih.gov

The development of databases of chemical compounds and their associated biological data is a key aspect of chemoinformatics. cuni.cz These databases serve as valuable resources for building and validating predictive models. By integrating data from various sources, chemoinformatics facilitates a more holistic understanding of the structure-activity landscape of pyrazine derivatives. nih.gov

Advanced Analytical Methodologies for the Characterization and Detection of 2,5 Diethylpyrazine

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques, particularly when coupled with mass spectrometry, offer powerful tools for the separation, identification, and quantification of 2,5-diethylpyrazine from complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile compounds like this compound. mdpi.com This technique is widely used in the characterization of a vast array of food matrices. mdpi.com In typical GC-MS analysis, the volatile fraction of a sample is first isolated, often using methods like headspace solid-phase microextraction (HS-SPME), and then injected into the gas chromatograph. mdpi.comnih.gov

The sample is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. For instance, a common setup might use a 5% phenyl-95% polymethylsiloxane capillary column. mdpi.com The temperature of the column oven is programmed to increase over time, allowing for the sequential elution of compounds with different boiling points and polarities. mdpi.com

Once separated by the GC, the compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for compound identification by comparing it to spectral libraries like the NIST library. nih.gov For example, in the analysis of volatile compounds in dry-rendered beef fat, 2,5-dimethylpyrazine (B89654) was identified using GC-MS. nih.gov Similarly, GC-MS has been employed to identify pyrazines in various food products like chocolate and melon-bitter leaf soup. academicjournals.orgub.edu

Interactive Table: GC-MS Parameters for Volatile Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Extraction Method | Headspace Solid-Phase Microextraction (HS-SPME) | mdpi.comnih.gov |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | mdpi.comub.edu |

| GC Column | 5% Phenyl-95% Polymethylsiloxane (e.g., Varian FactorFour™ VF5-ms) | mdpi.com |

| Carrier Gas | Helium | mdpi.comacademicjournals.org |

| Injection Mode | Split or Splitless | mdpi.comvscht.cz |

| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | vscht.czd-nb.info |

| Identification | Comparison with NIST library and retention indices | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

While GC-MS is ideal for volatile analysis, high-performance liquid chromatography (HPLC) is a valuable tool for the quantitative analysis and purity assessment of less volatile compounds or for samples in a liquid matrix. tut.ac.jp HPLC separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase. tut.ac.jp

For pyrazines, reversed-phase HPLC is commonly used, often with a C18 column. tut.ac.jpnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. tut.ac.jp Detection is often achieved using a photodiode array (PDA) detector set at a specific wavelength, for example, 270 nm for pyrazines. tut.ac.jp

HPLC is particularly useful for the quantitative determination of pyrazines in liquid samples like soy sauce aroma baijiu, where direct injection can be performed. nih.gov The use of an external standard method allows for the creation of a calibration curve to accurately determine the concentration of the target analyte. nih.gov For instance, a regression equation can be derived by plotting peak area against the concentration of a known standard. nih.gov

Interactive Table: HPLC Conditions for Pyrazine (B50134) Analysis

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Capcell Pak C18) | tut.ac.jp |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | tut.ac.jp |

| Elution Mode | Isocratic | tut.ac.jp |

| Flow Rate | 0.6 mL/min | tut.ac.jp |

| Detector | Photodiode Array (PDA) at 270 nm | tut.ac.jp |

| Quantification | External Standard Method | nih.gov |

Application of Stable Isotope Dilution Analysis (SIDA) in Metabolic Tracing

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantitative technique that is particularly powerful for tracing the metabolic fate of compounds like this compound. This method involves the use of an isotopically labeled version of the analyte as an internal standard.

In a typical SIDA experiment, a known amount of the stable isotope-labeled standard (e.g., containing ¹³C or ¹⁵N) is added to the sample. asm.org This "spiked" sample is then processed and analyzed, usually by a hyphenated technique like HPLC-tandem mass spectrometry (UHPLC-MS/MS). acs.org Because the labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same losses during sample preparation and analysis.

By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, a very precise and accurate quantification can be achieved, correcting for any matrix effects or extraction inefficiencies. This approach has been successfully used to quantify metabolites of pyrazines in human urine, providing valuable insights into their metabolic pathways. acs.org For example, stable isotope tracing experiments have been conducted to understand the synthesis mechanisms of 2,5-dimethylpyrazine by microorganisms. asm.orgebi.ac.uk

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods provide fundamental information about the molecular structure, connectivity, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to determine the connectivity of atoms within the this compound molecule.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of the signals provide information about the different types of protons and their neighboring atoms. For example, the protons on the pyrazine ring would appear as a singlet in the aromatic region, while the ethyl groups would show a characteristic quartet and triplet pattern. oup.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its chemical environment (e.g., aromatic, aliphatic). oup.com By combining the information from both ¹H and ¹³C NMR, along with two-dimensional NMR techniques, the complete molecular structure and conformation of this compound can be unambiguously determined. oup.com

Interactive Table: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Structural Fragment | Source |

|---|---|---|---|---|

| ¹H | ~8.3 | Singlet | Pyrazine ring protons | nih.gov |

| ¹H | ~2.8 | Quartet | -CH₂- of ethyl group | nih.gov |

| ¹H | ~1.3 | Triplet | -CH₃ of ethyl group | nih.gov |

| ¹³C | ~150 | - | C2/C5 of pyrazine ring | nih.gov |

| ¹³C | ~143 | - | C3/C6 of pyrazine ring | nih.gov |

| ¹³C | ~28 | - | -CH₂- of ethyl group | nih.gov |

| ¹³C | ~13 | - | -CH₃ of ethyl group | nih.gov |

UV-Visible and Fluorescence Spectroscopy for Optoelectronic Properties and Bio-Sensing Applications

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of molecules. The UV-Visible absorption spectrum reveals the wavelengths of light a molecule absorbs, which corresponds to electronic transitions between different energy levels. The presence of the pyrazine ring, an electron-withdrawing heterocycle, in conjunction with alkyl substituents, influences the optoelectronic properties. researchgate.net

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. researchgate.net These properties are highly dependent on the molecular structure and the surrounding environment.

The development of new luminescent materials based on pyrazine derivatives is an active area of research for applications in fluorescent sensors, biological microscopy, and optoelectronic devices. researchgate.net For instance, pyrazine-containing compounds have been investigated for their potential in organic light-emitting diodes (OLEDs) and as non-linear optical (NLO) materials. researchgate.net The ability of the pyrazine nitrogen atoms to act as a binding site allows for the development of fluorescent sensors, where a change in fluorescence upon binding to an analyte can be used for detection.

Circular Dichroism (CD) Spectroscopy for Chiral and Biomolecular Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules and their interactions with biomolecules. Although this compound itself is not chiral, its interaction with chiral environments or its incorporation into larger chiral systems can induce CD signals.

Recent studies have utilized CD spectroscopy to explore the binding of various pyrazine derivatives, including 2,5-dimethylpyrazine (a close structural analog of this compound), with proteins like bovine serum albumin (BSA) and human serum albumin (HSA). rsc.orgsemanticscholar.orgresearchgate.net These investigations reveal that the binding of pyrazines can induce conformational changes in the secondary structure of these proteins. rsc.orgsemanticscholar.orgresearchgate.net For instance, the interaction between 2,5-dimethylpyrazine and BSA led to alterations in the protein's conformation, as evidenced by changes in the CD spectrum. rsc.org Similarly, studies on HSA showed that pyrazine compounds can change the protein's conformation. semanticscholar.orgresearchgate.net

The CD spectra of these protein-pyrazine complexes typically show changes in the characteristic bands of the protein's α-helical structure. This indicates that the binding event perturbs the protein's native fold, providing insights into the nature and location of the binding site. While direct CD analysis of this compound is not applicable due to its achiral nature, these studies on related pyrazines highlight the utility of CD spectroscopy in understanding how this class of compounds interacts with biological macromolecules.

Interactive Data Table: Circular Dichroism Studies of Pyrazine Derivatives

| Compound | Interacting Molecule | Key Findings |

| 2,5-Dimethylpyrazine | Bovine Serum Albumin (BSA) | Induced changes in the polarity and conformation of BSA. rsc.org |

| 2,5-Dimethylpyrazine | Human Serum Albumin (HSA) | Interaction leads to conformational changes in HSA. semanticscholar.orgresearchgate.net |

| Pyrazine-2,5-dicarboxamide (in a trefoil knot) | N/A (supramolecular structure) | The topological stereochemistry of the knot significantly impacts the CD spectrum. nih.gov |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the solid-state structure of this compound derivatives and their coordination complexes.

The coordination chemistry of pyrazine derivatives has been extensively studied using X-ray crystallography. For example, a three-dimensional Co(II) coordination polymer has been synthesized with 2,5-dimethylpyrazine-1,4-dioxide as a bridging ligand. The crystal structure, determined by X-ray crystallography, showed that the complex crystallizes in a trigonal system. tandfonline.com Similarly, a Mn(II) coordination polymer with the same ligand was found to have a three-dimensional structure. tandfonline.com

Furthermore, the crystal structure of a copper(I) complex with 2,5-dimethylpyrazine, specifically poly-μ-2,5-dimethylpyrazine-(2,5-dimethylpyrazine)-(trifluoromethanesulfonato-O)copper(I), has been resolved. cdnsciencepub.comcdnsciencepub.com The analysis revealed a polymeric structure with chains of copper ions linked by bridging 2,5-dimethylpyrazine ligands. cdnsciencepub.comcdnsciencepub.com Another example is the cadmium(II) coordination polymer, poly[di-μ-bromido-(μ-2,5-dimethylpyrazine)cadmium(II)], where the Cd cations are sixfold coordinated and linked into layers by the bridging 2,5-dimethylpyrazine ligands. iucr.orgresearchgate.net

These crystallographic studies provide fundamental data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of these compounds.

Interactive Data Table: X-ray Crystallography Data for 2,5-Dialkylpyrazine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | - | - | Phenyl rings are parallel; pyrazine ring is inclined at 14.2°. researchgate.net |

| {[Co(μ1,6-dmpzdo)3] · (ClO4)2}n | Trigonal | R-3 | Three-dimensional structure with each Co(II) coordinated by six bridging ligands. tandfonline.com |

| {[Mn(μ1,6-dmpzdo)3] · (ClO4)2}n | Trigonal | R-3 | Three-dimensional structure; each Mn(II) is coordinated by six bridging ligands. tandfonline.com |

| poly-μ-2,5-dimethylpyrazine-(2,5-dimethylpyrazine)-(trifluoromethanesulfonato-O)copper(I) | Triclinic | Pī | Polymeric chains of copper ions linked by bridging 2,5-Me2pyz ligands. cdnsciencepub.comcdnsciencepub.com |

| [CdBr2(C6H8N2)]n | - | - | Cd cations are sixfold coordinated and linked into layers by bridging 2,5-dimethylpyrazine ligands. iucr.orgresearchgate.net |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Redox Properties)

Electrochemical techniques, particularly cyclic voltammetry (CV), are vital for probing the redox properties of this compound and its derivatives. These methods provide information on the electron transfer processes, such as oxidation and reduction potentials, which are fundamental to understanding their reactivity and potential applications in areas like electronics and corrosion inhibition.

Cyclic voltammetry studies on 2,5-di(phenylethynyl)-3,6-dimethylpyrazine have shown that it undergoes a reduction to its radical anion at approximately -1.9 V (vs. Ag/Ag+ in MeCN), a process that is nearly reversible at high scan rates. researchgate.net This indicates the ability of the pyrazine ring to accept an electron, a property that is crucial for its use in electron-transporting materials. researchgate.net

The redox behavior of pyrazine derivatives is influenced by the nature of the substituents on the pyrazine ring. For instance, electrochemical studies of 2,5-bis(1,1-dimethylethyl)-pyrazine (B108011) revealed that the tert-butyl groups lower the π-acidity, which in turn shifts the reduction potentials.

Furthermore, electrochemical techniques have been employed to study the anti-corrosive properties of pyrazine derivatives. Studies on 2,5-dimethylpyrazine as a corrosion inhibitor for mild steel in an acidic medium showed that it acts as a mixed-type inhibitor, with a predominance toward the cathodic reaction. researchgate.net

The electrochemical characterization of diruthenium compounds with pyrazine and 2,5-dimethylpyrazine ligands has also been reported. nih.gov Cyclic voltammetry of these complexes in DMF revealed characteristic metal-centered redox waves, indicating that the pyrazine-ligated species are electrochemically stable. nih.gov

Interactive Data Table: Electrochemical Data for Pyrazine Derivatives

| Compound | Technique | Key Findings |

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | Cyclic Voltammetry | Undergoes a nearly reversible reduction to its radical anion at approximately -1.9 V. researchgate.net |

| 2,5-bis(1,1-Dimethylethyl)-pyrazine | Cyclic Voltammetry | Tert-butyl groups lower π-acidity and shift reduction potentials. |

| 2,5-Dimethylpyrazine | Potentiodynamic Polarization, EIS | Acts as a mixed-type corrosion inhibitor for mild steel. researchgate.net |

| Diruthenium complexes with 2,5-dimethylpyrazine | Cyclic Voltammetry | Exhibit stable, metal-centered redox processes. nih.gov |

Environmental Dynamics and Bioremediation of Alkylpyrazines Relevant to 2,5 Diethylpyrazine

Microbial Degradation and Biotransformation Processes

The microbial breakdown of alkylpyrazines is a key process in their environmental fate. While information is scarce for many pyrazines, research on related compounds has illuminated the metabolic capabilities of various bacteria. researchgate.net Under aerobic conditions, the typical mechanism involves oxidative degradation. lmaleidykla.ltnih.gov

Numerous bacterial strains capable of utilizing alkylpyrazines as their sole source of carbon, nitrogen, and energy have been isolated, primarily from environments such as soil and waste gas treatment plants. nih.govlmaleidykla.ltnih.gov These microorganisms have demonstrated the ability to degrade a range of substituted pyrazines.

Rhodococcus erythropolis : Strain DP-45, isolated from a fishmeal processing company's waste gas treatment plant, can grow on 2,5-dimethylpyrazine (B89654) (2,5-DMP) as its sole carbon and nitrogen source. nih.govsigmaaldrich.com This strain is also capable of degrading other pyrazines found in industrial waste gases, such as 2-methylpyrazine (B48319), 2-ethylpyrazine, 2,3-dimethylpyrazine (B1216465), 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), and 2-ethyl-5(6)-methylpyrazine (B1368701). nih.govnih.gov

Mycobacterium sp. : A novel species, strain DM-11, was isolated for its ability to use 2,3-diethyl-5-methylpyrazine (B150936) as its sole carbon and energy source. nih.gov This strain also demonstrated growth on 2-ethyl-5(6)-methylpyrazine and 2,3,5-trimethylpyrazine and could cometabolically transform other pyrazines. nih.gov

Pseudomonas putida : While some strains are noted for transforming pyrazines rather than fully degrading them for growth, their metabolic activity is significant. For instance, Pseudomonas putida metabolizing toluene (B28343) can transform 2,5-dimethylpyrazine into 5-methylpyrazinecarboxylic acid. nih.gov More recently, genetically modified P. putida KT2440 has been engineered to synthesize pyrazine (B50134) derivatives, demonstrating its metabolic plasticity towards these compounds. nih.gov

Other genera, such as Arthrobacter, have also been identified for their capacity to degrade 2,5-dimethylpyrazine. lmaleidykla.lt The table below summarizes key microorganisms involved in the degradation of various alkylpyrazines.

| Microorganism | Degraded Alkylpyrazine(s) | Isolation Source | Key Findings |

| Rhodococcus erythropolis DP-45 | 2,5-Dimethylpyrazine, 2-Methylpyrazine, 2-Ethylpyrazine, other di- and trimethylpyrazines | Waste gas treatment plant (fishmeal processing) | Uses 2,5-DMP as sole carbon and nitrogen source; degradation proceeds via hydroxylation. nih.govnih.gov |

| Rhodococcus jostii TMP1 | 2,3,5,6-Tetramethylpyrazine, various methylated pyrazines | Soil | Utilizes tetramethylpyrazine as a sole carbon source; catabolic pathway involves oxidative ring cleavage. lmaleidykla.ltresearchgate.netasm.org |

| Mycobacterium sp. DM-11 | 2,3-Diethyl-5-methylpyrazine, 2-Ethyl-5(6)-methylpyrazine, 2,3,5-trimethylpyrazine | Waste gas treatment plant (fishmeal processing) | Uses 2,3-diethyl-5-methylpyrazine as a sole carbon and energy source; initial degradation step is hydroxylation. nih.govlmaleidykla.lt |

| Pseudomonas putida | 2,5-Dimethylpyrazine (Transformation) | Not specified | Transforms 2,5-DMP to 5-methylpyrazinecarboxylic acid. nih.gov |

| Arthrobacter sp. 25DMP1 | 2,5-Dimethylpyrazine | Soil | Capable of utilizing 2,5-DMP. lmaleidykla.lt |

The microbial catabolism of alkylpyrazines, while not fully understood for all derivatives, generally proceeds through initial oxidative attacks on the pyrazine ring. nih.gov The specific pathway often depends on the substitution pattern of the pyrazine.

For di- and tri-substituted pyrazines like 2,5-dimethylpyrazine and 2,3-diethyl-5-methylpyrazine, the degradation is typically initiated by hydroxylation of the ring at an unsubstituted carbon atom. lmaleidykla.ltnih.gov In the case of Rhodococcus erythropolis DP-45 degrading 2,5-DMP, the first intermediate metabolite identified is 2-hydroxy-3,6-dimethylpyrazine. nih.govnih.gov This initial step is catalyzed by an oxygenase, likely a flavin-dependent monooxygenase or a cytochrome P450-dependent monooxygenase, as suggested by inhibition studies. nih.gov The subsequent disappearance of the hydroxylated intermediate is accompanied by the release of ammonium, indicating ring cleavage. nih.govnih.gov

For fully substituted pyrazines like tetramethylpyrazine, which lack a free carbon atom for hydroxylation, a different mechanism is employed. nih.govvu.lt In Rhodococcus jostii TMP1, the degradation begins with an oxidative cleavage of the aromatic ring itself. researchgate.netasm.org This pathway involves a specific gene cluster, the tetramethylpyrazine degradation (tpd) locus. nih.govresearchgate.netasm.org

The key enzymes and steps in this pathway are:

Tetramethylpyrazine oxygenase (TpdAB) : A two-component monooxygenase that catalyzes the initial oxidative ring cleavage. researchgate.netasm.orgresearchgate.net

(Z)-N,N'-(but-2-ene-2,3-diyl)diacetamide hydrolase (TpdC) : An amidase that hydrolyzes the product of the first reaction. researchgate.netasm.orgresearchgate.net

Aminoalcohol dehydrogenase (TpdE) : Reduces an intermediate metabolite in the subsequent step. researchgate.netasm.orgresearchgate.net

This detailed pathway in R. jostii represents the first validated degradation pathway for a pyrazine compound. vu.lt The enzymes and pathways for alkylpyrazine degradation are summarized in the table below.

| Pathway Step | Enzyme(s) | Organism Example | Substrate Example | Key Intermediate(s) |

| Initial Hydroxylation | Monooxygenase (flavin-dependent or cytochrome P450-dependent) | Rhodococcus erythropolis DP-45 | 2,5-Dimethylpyrazine | 2-Hydroxy-3,6-dimethylpyrazine nih.govnih.gov |

| Initial Hydroxylation | Not fully identified | Mycobacterium sp. DM-11 | 2,3-Diethyl-5-methylpyrazine | 5,6-Diethyl-2-hydroxy-3-methylpyrazine nih.govlmaleidykla.lt |

| Oxidative Ring Cleavage | Tetramethylpyrazine oxygenase (TpdAB) | Rhodococcus jostii TMP1 | Tetramethylpyrazine | (Z)-N,N'-(but-2-ene-2,3-diyl)diacetamide researchgate.netasm.org |

| Hydrolysis | (Z)-N,N'-(but-2-ene-2,3-diyl)diacetamide hydrolase (TpdC) | Rhodococcus jostii TMP1 | (Z)-N,N'-(but-2-ene-2,3-diyl)diacetamide | N-(3-oxobutan-2-yl)acetamide vu.lt |

| Reduction | Aminoalcohol dehydrogenase (TpdE) | Rhodococcus jostii TMP1 | N-(3-oxobutan-2-yl)acetamide | N-(3-hydroxybutan-2-yl)acetamide vu.lt |

Isolation and Characterization of Pyrazine-Degrading Microorganisms (e.g., Rhodococcus erythropolis, Mycobacterium sp., Pseudomonas putida).

Applications in Environmental Remediation and Odor Management

The ability of microorganisms to degrade alkylpyrazines is highly relevant for environmental applications, particularly for treating waste gases from food industries where these compounds are major odorants. nih.govnih.gov Biological treatment systems, such as biofilters, offer a cost-effective and efficient method for air pollution control, destroying biodegradable pollutants rather than simply transferring them to another phase. nih.gov

Future Research Directions and Emerging Paradigms in 2,5 Diethylpyrazine Science

Development of Novel Synthetic Routes and Sustainable Production Technologies

The demand for greener and more efficient chemical processes is steering the future of 2,5-diethylpyrazine synthesis. While traditional chemical syntheses exist, research is increasingly focused on sustainable and bio-based production methods.

Novel Synthetic Approaches:

Current synthetic methods for alkylpyrazines can be broadly categorized into liquid-phase and vapor-phase reactions. google.com One established liquid-phase route involves the reaction of alpha-halogenated ketones with ammonia (B1221849), followed by condensation and oxidation. google.com Another approach utilizes the reaction of methacrylaldehyde with ammonia in glycerol. google.com In the vapor phase, 2,5-dimethylpyrazine (B89654) can be synthesized from isopropanolamine using various catalysts. google.com

Future research is exploring more innovative and sustainable synthetic strategies. A notable example is the photocatalytic synthesis of 2,5-dimethylpyrazine from readily available reactants like propylenediamine and propylene (B89431) glycol at room temperature, utilizing semiconductor-supported zeolite catalysts. nanoient.org This method offers a more environmentally friendly alternative to traditional high-temperature processes.

Sustainable Production:

The biosynthesis of pyrazines is a rapidly growing field, offering a renewable and environmentally friendly alternative to chemical synthesis. mdpi.com Microorganisms such as Bacillus subtilis and genetically engineered Pseudomonas putida have been successfully used to produce pyrazine (B50134) derivatives. mdpi.comontosight.ainih.gov For instance, engineered Corynebacterium glutamicum has been shown to produce significant quantities of tetramethylpyrazine, a related alkylpyrazine. nih.gov

A key area of future research is the development of biobased pyrazine monomers from second-generation biomass, such as woody biomass. enco-consulting.it The BIOPYRANIA project, for example, aims to synthesize pyrazine monomers from glutamic acid and 5-amino levulinic acid derived from fermentative processes. enco-consulting.it This approach not only utilizes renewable feedstocks but also has the potential to create novel pyrazine-based polymers with enhanced properties. enco-consulting.it

| Synthesis Approach | Description | Key Research Focus |

| Photocatalysis | Utilizes light energy and a catalyst to drive the synthesis of 2,5-dialkylpyrazines from simple precursors at room temperature. nanoient.org | Optimizing catalyst efficiency and scalability. |

| Microbial Biosynthesis | Employs genetically engineered microorganisms to produce pyrazines from renewable feedstocks like glucose. ontosight.ainih.gov | Strain engineering for higher yields and product specificity. |

| Bio-based Monomers | Derives pyrazine building blocks from fermented biomass for the synthesis of high-performance polymers. enco-consulting.it | Developing efficient fermentation and polymerization processes. |

Integration of Omics Technologies for Comprehensive Biological Profiling

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of the biological roles of this compound. These powerful tools allow for a holistic view of the molecular interactions and pathways influenced by this compound.

Multi-omics approaches are already being used to investigate the formation of flavor compounds, including pyrazines, in fermented foods. mdpi.comnih.gov For example, integrated flavoromics and metabolomics have been used to analyze the volatile and non-volatile compounds in Daqu, a traditional Chinese fermentation starter, identifying 2,5-dimethylpyrazine as a key aroma-active compound. nih.gov Similarly, studies on fermented soybeans and shrimp paste have utilized these techniques to correlate microbial communities with the production of specific pyrazines. nih.govmdpi.com

Future research will likely focus on applying these technologies to understand the broader biological effects of this compound beyond flavor. This includes:

Metabolomics: To identify the metabolic pathways affected by this compound in various biological systems.

Proteomics: To uncover the protein targets and interaction networks of this compound.

Transcriptomics: To analyze changes in gene expression in response to this compound exposure.

This comprehensive profiling will be crucial for elucidating its mechanisms of action and identifying potential therapeutic or biotechnological applications.

Advanced Drug Design and Delivery Systems based on Pyrazine Scaffolds

The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.netmdpi.comrsc.org This has led to significant interest in developing novel drugs based on pyrazine derivatives.

Drug Design:

The pyrazine scaffold is present in numerous approved and experimental drugs with a wide range of pharmacological activities, including antimicrobial and anticancer properties. ontosight.aiontosight.ailifechemicals.com For instance, pyrazinamide (B1679903) is a well-known antitubercular agent. lifechemicals.com Future drug design efforts will focus on creating novel functionalized pyrazines and exploring their therapeutic potential. lifechemicals.com This involves strategies like structure-activity relationship (SAR) studies and molecular docking to optimize the potency and selectivity of pyrazine-based compounds. researchgate.net

Drug Delivery:

Advanced drug delivery systems are being developed to enhance the efficacy and targeting of pyrazine-based drugs. This includes the use of nanocarriers to improve solubility, stability, and bioavailability. The development of theranostics, which combine a therapeutic agent with an imaging component, is another promising area. acs.org Pyrazine-based complexes with emissive properties could be tracked within cells, providing valuable insights into their mechanism of action. acs.org

Exploration of this compound in Materials Science and Optoelectronics

The unique electronic and optical properties of pyrazine derivatives make them attractive candidates for applications in materials science and optoelectronics. ontosight.ai Pyrazines are electron-deficient systems, which makes them suitable for use as building blocks in π-conjugated materials for various electronic devices. rsc.org

Research in this area has focused on synthesizing and characterizing pyrazine-based polymers and small molecules for applications such as:

Organic Light-Emitting Diodes (OLEDs): Pyrazine derivatives have been investigated for their potential in OLEDs, both as emissive materials and as electron-transporting layers. rsc.orgfudan.edu.cnresearchgate.net

Organic Field-Effect Transistors (OFETs): Fused-ring pyrazine derivatives have shown promise as n-type semiconductors in OFETs. acs.org

Organic Photovoltaics (OPVs): Low-bandgap pyrazine polymers are being explored for their use in solar cells. lifechemicals.comrsc.org

Future research will likely involve the design and synthesis of novel this compound-containing materials with tailored optoelectronic properties. This includes exploring the effects of different substituents on the pyrazine core and developing new polymerization techniques to create materials with enhanced performance and stability. rsc.org The development of biobased pyrazine polymers also opens up possibilities for creating more sustainable electronic materials. enco-consulting.itacs.org

| Application | Role of Pyrazine Derivative | Research Focus |

| OLEDs | Emissive layer, electron-transporting material rsc.orgresearchgate.net | Enhancing quantum efficiency and color purity. |

| OFETs | n-type semiconductor acs.org | Improving charge carrier mobility and device stability. |

| OPVs | Light-absorbing material lifechemicals.comrsc.org | Broadening absorption spectra and increasing power conversion efficiency. |

In-depth Mechanistic Studies of Biological Interactions and Pathways

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is essential for its rational application in various fields. Future research will focus on elucidating its interactions with biological targets and the signaling pathways it modulates.

Studies have already begun to explore the interactions of pyrazine derivatives with proteins and other biological molecules. For example, research has investigated the binding of alkylpyrazines to bovine serum albumin, revealing that the interaction is influenced by the alkyl substitution pattern on the pyrazine ring. nih.govrsc.org Other studies have looked at the interaction of pyrazines with human serum albumin, which is crucial for understanding their transport and distribution in the body. semanticscholar.org

Future mechanistic studies will likely employ a combination of experimental and computational approaches, including:

Biophysical techniques: To characterize the binding kinetics and thermodynamics of this compound with its molecular targets.

Structural biology: To determine the three-dimensional structures of this compound in complex with proteins or nucleic acids.

Molecular dynamics simulations: To model the dynamic behavior of these interactions and gain insights into the binding mechanisms. semanticscholar.org

Cell-based assays: To investigate the downstream effects of these interactions on cellular signaling pathways.

These in-depth studies will provide a solid foundation for the development of novel applications for this compound in areas such as drug discovery, food science, and biotechnology.

常见问题

Q. What are the primary synthetic routes for 2,5-diethylpyrazine, and how do their yields compare?

this compound (CAS 13238-84-1) is synthesized via reactions involving precursors like 1-amino-2-butanone hydrochloride or free 1-amino-2-butanone. A key method yields approximately 61% using 1-amino-2-butanone hydrochloride under optimized conditions . Alternative pathways may involve Maillard reactions between reducing sugars and amino acids/peptides, where alkyl pyrazines form via Strecker degradation and condensation .

Q. Methodological Insight :

- Precursor-Based Synthesis : Use stoichiometric ratios of amines and carbonyl compounds (e.g., 1-amino-2-butanone) under controlled heating (100–150°C) and inert atmospheres to minimize side reactions.

- Maillard Reaction : Optimize glucose/amino acid ratios (e.g., 1:1 to 1:3) and thermal conditions (e.g., 120–140°C for 30–90 minutes) to enhance pyrazine yields .

Q. Table 1: Synthetic Routes Comparison

| Method | Precursors | Yield | Key Conditions |

|---|---|---|---|

| Amine-Carbonyl Reaction | 1-Amino-2-butanone hydrochloride | 61% | Thermal, inert atmosphere |

| Maillard Reaction | Glucose + Amino Acids/Peptides | 5–30% | 140°C, 90 min, pH 7–9 |

Q. What analytical techniques are recommended for characterizing this compound?

Critical methods include:

- GC-MS : For volatile compound profiling (e.g., in Maillard systems) with DB-5MS columns and splitless injection .

- NMR : H and C NMR to confirm substitution patterns (e.g., ethyl groups at positions 2 and 5) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-cloud interactions in derivatives) .

Q. Methodological Insight :

- GC-MS Parameters : Use He carrier gas (1 mL/min), oven ramp 40°C (hold 2 min) to 250°C at 5°C/min .

- Crystallography : Prepare single crystals via slow evaporation in ethanol/water mixtures for structure elucidation .

Q. How do reaction conditions in Maillard systems influence this compound formation?

Key factors include:

- Reactant Ratios : Higher glucose-to-aspartic acid ratios favor pyrazine formation via enhanced α-dicarbonyl intermediates .

- Temperature/Time : Optimal yields occur at 140°C for 90 minutes; prolonged heating (>120 min) may degrade pyrazines .

- pH : Neutral to slightly alkaline conditions (pH 7–9) promote condensation reactions .

Methodological Insight :

Design experiments with a central composite design (CCD) to model temperature (100–160°C), time (30–150 min), and pH (5–9) interactions.

Advanced Research Questions

Q. How does the N-terminal amino acid in peptides affect this compound yields in Maillard systems?

The N-terminal amino acid’s structure (e.g., glycine vs. proline) determines pyrazine production. Glycine/Alanine/Serine at the N-terminus enhance yields (e.g., this compound) by facilitating α-aminocarbonyl intermediates, while bulky residues (e.g., valine) hinder condensation .

Q. Methodological Insight :

Q. How can conflicting literature data on pyrazine yields be resolved?

Discrepancies arise from:

- Reagent Purity : Impurities in amino acids/peptides (e.g., commercial vs. synthesized) alter reaction pathways .

- Detection Limits : Low-abundance pyrazines (e.g., this compound) may require enhanced sensitivity (e.g., GC×GC-TOFMS) .

- Reaction Vessel Effects : Glass vs. stainless steel reactors may catalyze/passivate specific pathways .

Q. Methodological Insight :

Q. What computational tools predict this compound’s physicochemical properties?

Q. Methodological Insight :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|